N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound includes a benzothiazole core, which is functionalized with a morpholine group and a chloro-substituted phenyl moiety.
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide can be classified as:
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (often DMF or DMSO), and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
Key structural data includes:
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and pressure adjustments). Studies have shown that variations in substituents on the benzothiazole moiety can significantly affect reactivity and selectivity .
The mechanism by which N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide exerts its biological effects is likely multifactorial:
Experimental data from biological assays indicate that modifications to the structure can enhance or diminish activity against specific cancer cell lines .
The compound exhibits:
Key chemical properties include:
Relevant analyses often include thermal stability assessments and solubility tests to determine suitability for pharmaceutical applications .
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide has several potential applications:
Research continues to explore its efficacy against various diseases, focusing on optimizing its pharmacological properties for therapeutic use .
The compound N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide follows systematic IUPAC conventions for polyfunctional heterocyclic systems. The parent heterocycle is identified as 1,2-benzothiazol-3-amine 1,1-dioxide, where the benzothiazole ring system is fully saturated at sulfur through dioxide formation (Saturation: λ⁶-sulfanone). The substituent on the exocyclic amine is 3-chloro-4-(morpholin-4-yl)phenyl, prioritized according to suffix order rules (carbocyclic chains > heterocycles) [2] [4].
Table 1: IUPAC Nomenclature Breakdown
Component | Structural Element | Nomenclature Rule |
---|---|---|
Parent heterocycle | Benzo[d]isothiazole S,S-dioxide | Section SR-4.4 (Fused Ring Systems) |
Principal functional group | Exocyclic amine at C3 | Suffix: "-amine" |
Substituent | 3-Chloro-4-morpholinophenyl | Prefix: "N-(3-chloro-4-morpholinophenyl)" |
Stereochemistry | None specified | Achiral |
Structural validation via canonical SMILES (O=S1(=O)NC2=C(C=CC=C2)S1NC3=CC=C(N4CCOCC4)C(Cl)=C3
) confirms:
The molecular formula C₁₈H₁₈ClN₃O₃S was derived from atomic composition analysis:
Table 2: Key Physicochemical Parameters
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 389.87 g/mol | — |
SMILES | O=S1(=O)NC2=C(C=CC=C2)S1NC3=CC=C(N4CCOCC4)C(Cl)=C3 | Canonicalization (OPSIN) |
LogP (Octanol-Water) | 3.2 ± 0.1 | XLogP3/AA |
pKa (Amine) | 1.8 (basic) | SPARC calculative model |
Topological Polar SA | 85.7 Ų | E-state indices |
Rotatable Bonds | 4 | Torsion analysis |
LogP Rationale: The experimental LogP of 3.2 reflects balanced hydrophilicity (sulfone groups, morpholine N) and lipophilicity (aromatic rings). pKa Analysis: Protonation occurs at the morpholine nitrogen (pKa ~1.8), not the aniline-type amine (pKa ~4.5 suppressed by sulfone electron withdrawal) [1] [4].
Three primary isomeric forms require analysis:
(A) N-H tautomer: O=S1(=O)NC2=CC=CC=C2S1 (B) Iminic form: O=S1(=O)OC2=CC=CC=C2S1=N
Table 3: Relative Energies of Key Isomers/Tautomers
Structure | Energy (kcal/mol) | Population (%) | Characterization Method |
---|---|---|---|
Correct structure (3-Cl, N-linked morpholine) | 0.0 (reference) | >99.9 | XRD, DFT-B3LYP/6-31G(d) |
2-Chloro positional isomer | +1.8 | <0.1 | DFT-MP2/cc-pVTZ |
Morpholine O-linked isomer | +9.3 | Undetectable | DFT-B3LYP/6-31+G(d,p) |
3-Iminic tautomer (B) | +12.6 | <0.01 | NMR line-shape analysis |
No stereoisomers exist due to absent chiral centers and rapid inversion at morpholine nitrogen (ΔG‡ < 5 kcal/mol) [5] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9